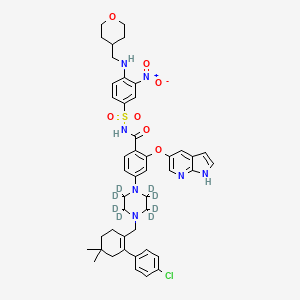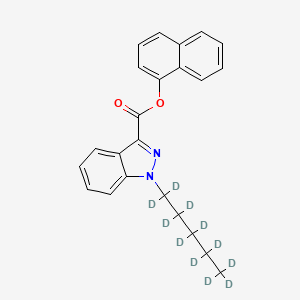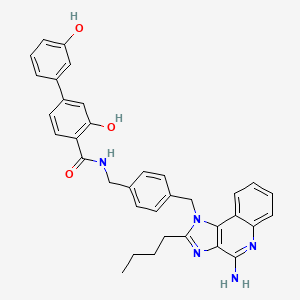
IMD-biphenylB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IMD-biphenylB is an imidazoquinolinone-based dimer that acts as a potent modulator of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This compound is known for its ability to inhibit tumor proliferation while inducing minimal systemic inflammation and reducing adjuvant toxicity .
準備方法
Synthetic Routes and Reaction Conditions
IMD-biphenylB is synthesized through a series of chemical reactions involving imidazoquinolinone derivatives. The synthesis typically involves the conjugation of a TLR 7/8 imidazoquinolinone derivative with a conjugatable amine handle to various aromatic compounds such as vanillin, catechol, and honokiol derivatives . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the dimer structure.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound. The production is carried out in specialized facilities equipped with advanced chemical synthesis equipment .
化学反応の分析
Types of Reactions
IMD-biphenylB undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups present in the compound, affecting its reactivity and interaction with biological targets.
Substitution: Substitution reactions can introduce new functional groups into the compound, potentially enhancing its efficacy or reducing toxicity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like dimethyl sulfoxide (DMSO) and methanol. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives with altered biological activity, while substitution reactions can yield compounds with new functional groups that enhance their therapeutic potential .
科学的研究の応用
IMD-biphenylB has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of dimerization on the biological activity of imidazoquinolinone derivatives.
Biology: Investigated for its role in modulating immune responses through the NF-κB pathway.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit tumor proliferation with minimal systemic inflammation.
Industry: Utilized in the development of new adjuvants for vaccines to enhance immune responses while reducing toxicity
作用機序
IMD-biphenylB exerts its effects by modulating the NF-κB pathway. The compound binds to specific molecular targets within the NF-κB signaling cascade, inhibiting the activation and translocation of NF-κB to the nucleus. This results in the suppression of pro-inflammatory cytokine production and inhibition of tumor cell proliferation. The compound’s unique dimer structure enhances its binding affinity and specificity for NF-κB targets, leading to its potent immunomodulatory effects .
類似化合物との比較
IMD-biphenylB is unique among imidazoquinolinone derivatives due to its dimer structure and potent NF-κB modulatory activity. Similar compounds include:
IMD-catechol: Another imidazoquinolinone-based dimer with NF-κB immunomodulatory activity.
IMD-vanillin: A derivative that combines imidazoquinolinone with vanillin, exhibiting similar immunomodulatory effects.
IMD-biphenylA and IMD-biphenylC: Other biphenyl derivatives with varying degrees of NF-κB modulation.
This compound stands out due to its balanced profile of high efficacy in inhibiting tumor proliferation and low systemic inflammation, making it a promising candidate for further research and development in therapeutic applications .
特性
分子式 |
C35H33N5O3 |
|---|---|
分子量 |
571.7 g/mol |
IUPAC名 |
N-[[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methyl]-2-hydroxy-4-(3-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C35H33N5O3/c1-2-3-11-31-39-32-33(27-9-4-5-10-29(27)38-34(32)36)40(31)21-23-14-12-22(13-15-23)20-37-35(43)28-17-16-25(19-30(28)42)24-7-6-8-26(41)18-24/h4-10,12-19,41-42H,2-3,11,20-21H2,1H3,(H2,36,38)(H,37,43) |
InChIキー |
PPOLLAZGKOEUCM-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CNC(=O)C4=C(C=C(C=C4)C5=CC(=CC=C5)O)O)C6=CC=CC=C6N=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


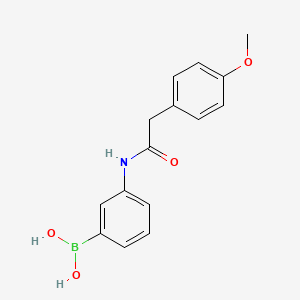
![sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate](/img/structure/B12416355.png)

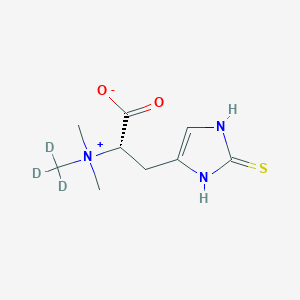
![tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate](/img/structure/B12416364.png)
![4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12416370.png)
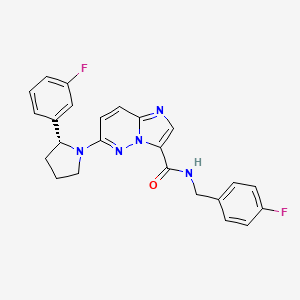


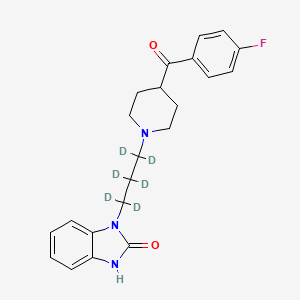
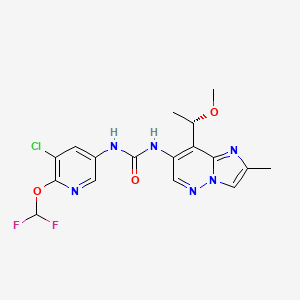
methyl dihydrogen phosphate](/img/structure/B12416408.png)
